molecular formula C10H11NO B1614400 (1-methyl-1H-indol-7-yl)methanol CAS No. 854778-61-3

(1-methyl-1H-indol-7-yl)methanol

Cat. No. B1614400
CAS RN: 854778-61-3
M. Wt: 161.2 g/mol
InChI Key: XWTPJITYDAXWKC-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indol-7-yl)methanol” is a chemical compound with the molecular formula C10H11NO. Its molecular weight is 161.20 g/mol . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CN1C=CC2=CC=CC(CO)=C12 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 161.20 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Properties

  • The methylation of indoles using supercritical methanol is an important reaction in organic synthesis. For instance, indole can be selectively methylated at the C3 position to afford 3-methylindole, with (1H-indol-3-yl)methanol being an intermediate in this process. This reaction proceeds via electrophilic aromatic substitution and is significant for producing various methylated indole derivatives (Kishida et al., 2010).
  • Studies on substances like (13-methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol reveal interesting molecular conformations and interactions, such as intermolecular hydrogen bonds and interplanar stacking interactions. These findings are crucial for understanding the physical and chemical properties of complex indole derivatives (Ohishi et al., 1995).

Catalysis and Reaction Mechanisms

  • The role of catalysts in the methylation of indoles, such as using tetramethyl orthosilicate in supercritical methanol, showcases the importance of catalysis in achieving high selectivity and efficiency in the methylation process. These studies are pivotal for optimizing industrial chemical processes (Kozhevnikov et al., 2012).

Applications in Organic Synthesis

  • The utilization of methanol as a C1 source in organic synthesis is a growing area of interest. This includes the methylation of indoles using methanol, showcasing the versatility of methanol in synthesizing a variety of compounds. This research is essential for developing sustainable and efficient synthetic routes in organic chemistry (Natte et al., 2017).
  • The synthesis of certain indole derivatives, such as 5-methyl-6-acetyl substituted indole and gramine, involves complex reactions and showcases the wide range of potential applications of indole derivatives in chemistry and pharmaceuticals (Kukuljan et al., 2016).

Pharmacological Research

  • Research into compounds like 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and their derivatives, which are synthesized using indole derivatives, highlights the importance of these compounds in pharmaceutical research, particularly in antibacterial and anti-inflammatory applications (Rubab et al., 2017).

Safety and Hazards

“(1-methyl-1H-indol-7-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

(1-methylindol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTPJITYDAXWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640444
Record name (1-Methyl-1H-indol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854778-61-3
Record name (1-Methyl-1H-indol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.8 g 1-methyl-1H-indole-7-carbaldehyde are dissolved in 150 ml of ethanol, cooled to 0° C. and combined batchwise with 1.3 g sodium borohydride. After the addition has ended the cooling bath is removed and the mixture is stirred for another 2 hours at ambient temperature. Then 68 ml 1 M sodium hydroxide solution are added, the mixture is stirred for 10 minutes and then most of the ethanol is eliminated in vacuo. The residue is divided between water and ethyl acetate and the aqueous phase is extracted twice with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium chloride solution and dried on magnesium sulphate. Then the solvents are eliminated in vacuo and the residue is dried in vacuo.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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